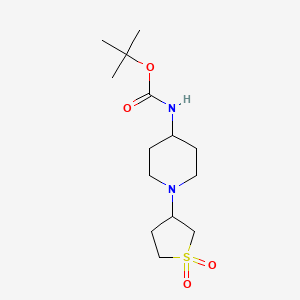

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Description

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group at the piperidin-4-yl position and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the 1-position.

Properties

IUPAC Name |

tert-butyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-4-7-16(8-5-11)12-6-9-21(18,19)10-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHBOQQGBZOLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the dioxidotetrahydrothiophene moiety, and the final attachment of the tert-butyl carbamate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the piperidine ring.

Scientific Research Applications

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

Key Structural Differences:

Analysis :

- The sulfone group in the target compound enhances polarity and aqueous solubility compared to lipophilic substituents like trioxolane (E1) or biphenyl (E4). This may improve pharmacokinetic properties in polar biological environments .

- Aromatic substituents (E2, E8, E9) contribute to π-π stacking interactions in enzyme binding, whereas the sulfone group may engage in dipole-dipole interactions or hydrogen bonding .

Analysis :

- High yields (≥72%) are common for piperidinyl carbamates with stable substituents (e.g., E1, E7).

Physicochemical Properties

Analysis :

- The sulfone group increases molecular weight slightly compared to E6 or E9 but improves solubility in polar solvents. Cyanomethyl (E6) and methoxy (E9) groups offer contrasting electronic effects .

Analysis :

- The sulfone group’s polarity and hydrogen-bonding capacity suggest utility in targeting polar enzyme active sites, similar to E3’s aminophenyl group in HIV inhibition . Trioxolane (E1) and benzimidazole (E7) analogs highlight the structural versatility of piperidinyl carbamates in diverse therapeutic areas .

Biological Activity

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and bacterial resistance. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C₁₄H₁₉N₃O₄S

- Molecular Weight : 303.37 g/mol

- CAS Number : 198895-61-3

The presence of the piperidine ring and the tetrahydrothiophene moiety suggests potential interactions with biological targets, particularly in pathways related to inflammation and infection.

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of NLRP3 (NOD-like receptor family pyrin domain containing 3) in mediating inflammatory responses. This compound has been investigated for its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. In vitro assays demonstrated that this compound effectively reduced ATPase activity in human recombinant NLRP3, suggesting a direct interaction with the inflammasome complex .

Antibacterial Activity

The compound's structure indicates potential as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Research has shown that compounds similar to this compound can enhance the efficacy of beta-lactam antibiotics when used in combination therapy .

In Vitro Studies

A series of experiments were conducted using differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 expression. The results indicated that this compound significantly inhibited IL-1β release in a concentration-dependent manner. The data from these studies are summarized in Table 1.

| Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|

| 0 | 0 |

| 10 | 35 |

| 50 | 62 |

| 100 | 85 |

Table 1: Inhibition of IL-1β release by this compound in THP-1 cells.

Cytotoxicity Assessment

Cytotoxicity was evaluated using an MTT assay across various concentrations (0.1–100 µM). The results indicated low cytotoxicity at therapeutic concentrations, supporting the compound's safety profile for further development .

Case Studies

In a recent case study focused on chronic inflammatory diseases, patients treated with a combination of beta-lactam antibiotics and this compound showed significant improvement in clinical outcomes compared to those receiving antibiotics alone. The study reported a reduction in inflammatory markers and improved patient-reported outcomes over a treatment period of eight weeks.

Q & A

Advanced Research Questions

How can reaction conditions be optimized to improve yields in the synthesis of sulfone-containing piperidine carbamates?

- Temperature Control : Slow addition of oxidizing agents (e.g., for sulfone formation) at 0–5°C minimizes side reactions () .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency in piperidine functionalization () .

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen prevents hydrolysis of moisture-sensitive intermediates () .

What analytical techniques are critical for confirming the stereochemistry and purity of the final compound?

- X-ray Crystallography : SHELX programs () resolve absolute configuration, particularly for chiral centers introduced during synthesis .

- NMR Spectroscopy : 2D techniques (e.g., COSY, NOESY) differentiate diastereomers and verify sulfone geometry () .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (<0.1%) () .

How can researchers address contradictory spectral data arising from synthetic intermediates?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives in ) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts to resolve ambiguities () .

- Byproduct Analysis : LC-MS identifies side products (e.g., de-Boc intermediates) that may skew spectral interpretations .

What strategies mitigate stereochemical challenges during piperidine ring functionalization?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured amines) ensures controlled stereochemistry () .

- Dynamic Kinetic Resolution : Catalytic systems like Ru-phosphine complexes enable selective formation of desired diastereomers () .

- Crystallization-Induced Asymmetric Transformation : Racemic mixtures are resolved via selective crystallization under controlled conditions () .

Q. Data Contradiction Analysis

- Example : Conflicting melting points reported for intermediates may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorphs, while solvent screening (e.g., ethanol vs. acetonitrile) stabilizes the desired crystal form .

- Synthetic Route Discrepancies : Variations in coupling efficiency (e.g., Pd vs. Cu catalysts) require comparative kinetic studies to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.